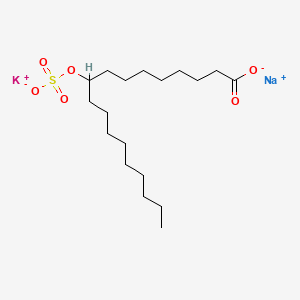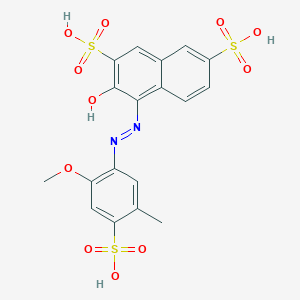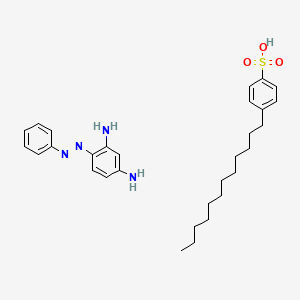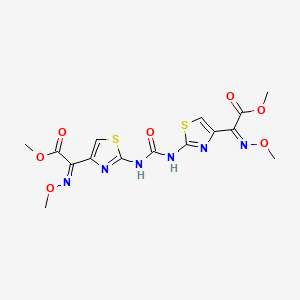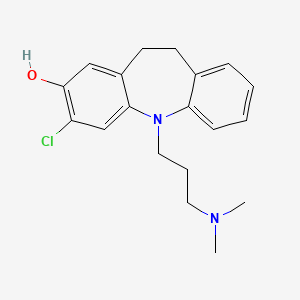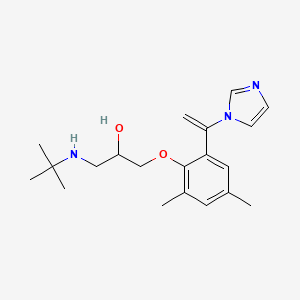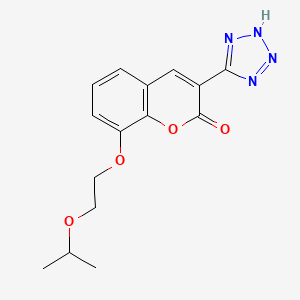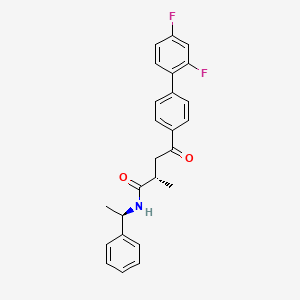
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders. This specific compound is a derivative of the 1,4-benzodiazepine family, which has been extensively studied for its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide typically involves the formation of the benzodiazepine core followed by functional group modifications. One common method involves the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process can be carried out in a one-pot reaction, reducing the number of synthetic steps and improving yield.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that minimize by-products and simplify purification. The use of isocyanide reagents has been shown to be effective in producing high yields of benzodiazepine derivatives . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
化学反応の分析
Types of Reactions
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide is studied for its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Benzodiazepines are known for their anxiolytic, sedative, and muscle relaxant properties, and this compound is no exception .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide involves binding to central benzodiazepine receptors, which interact allosterically with GABA receptors. This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
類似化合物との比較
Similar Compounds
Norfludiazepam: A metabolite of flurazepam with similar pharmacological properties.
Cinolazepam: A benzodiazepine derivative with anxiolytic, anticonvulsant, and sedative properties.
Ethyl loflazepate: Another benzodiazepine derivative used for its anxiolytic and sedative effects.
Uniqueness
What sets (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide apart is its specific chemical structure, which allows for unique interactions with biological targets. Its fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
112634-61-4 |
|---|---|
分子式 |
C18H15ClFN3O |
分子量 |
343.8 g/mol |
IUPAC名 |
(2E)-2-[7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]-N-methylacetamide |
InChI |
InChI=1S/C18H15ClFN3O/c1-21-17(24)9-12-10-22-18(13-4-2-3-5-15(13)20)14-8-11(19)6-7-16(14)23-12/h2-9,23H,10H2,1H3,(H,21,24)/b12-9+ |
InChIキー |
JODMVMCGAIIFET-FMIVXFBMSA-N |
異性体SMILES |
CNC(=O)/C=C/1\CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
正規SMILES |
CNC(=O)C=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


